

Cycloheptanol (CAS 502-41-0): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Cycloheptanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **cycloheptanol** (CAS 502-41-0), a seven-membered cyclic alcohol. This document details its chemical and physical properties, safety and handling protocols, spectroscopic characterization, and experimental procedures for its synthesis and purification. Furthermore, it explores the relevance of the cycloheptyl moiety in the broader context of medicinal chemistry and drug development, offering insights for its potential applications.

Chemical and Physical Properties

Cycloheptanol is a colorless to pale yellow, viscous liquid at room temperature.^[1] It is a secondary alcohol characterized by a hydroxyl group attached to a seven-membered carbon ring.^[2] Key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	502-41-0	[3]
Molecular Formula	C ₇ H ₁₄ O	[3]
Molecular Weight	114.19 g/mol	[3]
Appearance	Colorless to yellowish liquid	[4]
Melting Point	7.2 °C	[4]
Boiling Point	185 °C (at 760 mmHg)	[4]
Density	0.948 g/mL at 25 °C	[4]
Flash Point	160 °F (71.1 °C)	[4]
Refractive Index (n ₂₀ /D)	1.477	[4]
Water Solubility	Immiscible	[4]
Vapor Pressure	0.244 mmHg at 25°C	[4]

Safety and Handling

Cycloheptanol is classified as a combustible liquid and requires careful handling to avoid potential hazards.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood.

GHS Hazard Information:

Hazard Class	Category	Hazard Statement
Flammable Liquids	4	H227: Combustible liquid

Precautionary Statements:

- P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[5]

- P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
- P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
- P403+P235: Store in a well-ventilated place. Keep cool.
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Spectroscopic Identification

The structural elucidation of **cycloheptanol** is routinely achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **cycloheptanol** displays characteristic signals corresponding to the protons in its structure. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is the most deshielded and appears as a multiplet around 3.83 ppm. The protons on the adjacent carbons and the rest of the ring protons overlap and appear as a broad multiplet between 1.55 and 2.15 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the concentration and solvent.[5]

Typical ¹H NMR Peak Assignments (in CDCl₃):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.83	m	1H	H-1 (CH-OH)
1.55 - 2.15	m	12H	Ring CH ₂ protons
Variable	br s	1H	-OH

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the cycloheptane ring, the spectrum is relatively simple. The carbon atom bonded to the hydroxyl group is the most downfield signal.

Typical ^{13}C NMR Peak Assignments:

Chemical Shift (ppm)	Assignment
~70-75	C-1 (CH-OH)
~25-40	Ring CH ₂ carbons

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **cycloheptanol** is characterized by a strong, broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. A strong C-O stretching vibration is observed in the $1000\text{-}1200\text{ cm}^{-1}$ region. The C-H stretching vibrations of the cycloheptane ring appear just below 3000 cm^{-1} .

Key FTIR Absorption Bands:

Wavenumber (cm^{-1})	Vibration	Functional Group
3200-3600 (broad)	O-H stretch	Alcohol
2850-2950	C-H stretch	Alkane
1450-1470	C-H bend	Alkane
1000-1200	C-O stretch	Secondary Alcohol

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **cycloheptanol** typically does not show a strong molecular ion peak (M^+) at m/z 114. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule ($\text{M}-18$), leading to a peak at m/z 96. Alpha-cleavage

(cleavage of the C-C bond adjacent to the oxygen) and subsequent rearrangements can lead to a variety of smaller fragments. The base peak is often observed at m/z 57.^[6]

Common Mass Spectral Fragments:

m/z	Proposed Fragment
114	$[C_7H_{14}O]^+$ (Molecular Ion)
96	$[C_7H_{12}]^+$ (Loss of H_2O)
81	$[C_6H_9]^+$
68	$[C_5H_8]^+$
57	$[C_4H_9]^+$ (Base Peak)
41	$[C_3H_5]^+$

Experimental Protocols

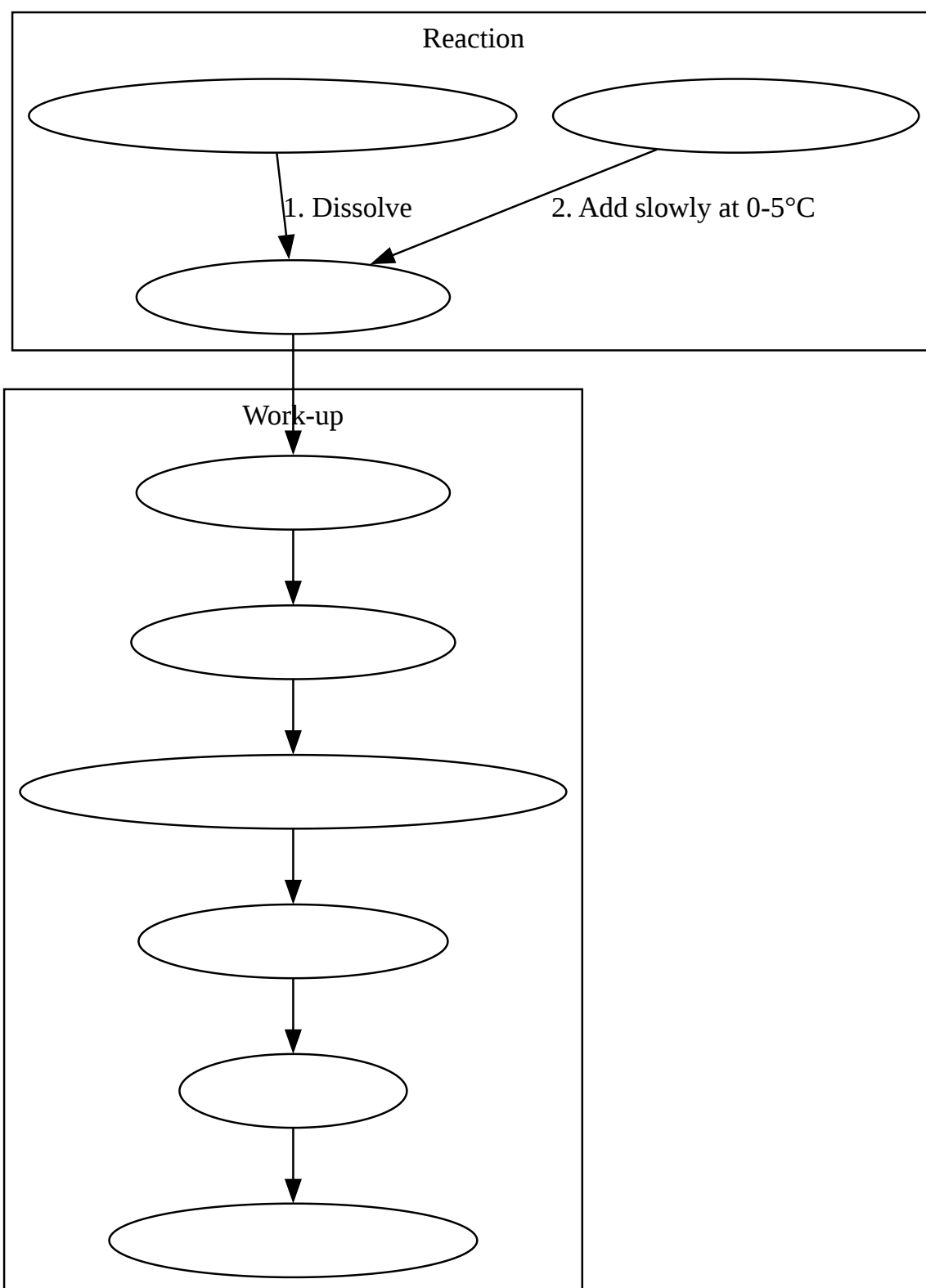
Synthesis of Cycloheptanol via Reduction of Cycloheptanone

A common and efficient method for the synthesis of **cycloheptanol** is the reduction of the corresponding ketone, cycloheptanone, using a mild reducing agent such as sodium borohydride ($NaBH_4$).

Experimental Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanone (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of ketone).
- **Cooling:** Cool the solution in an ice-water bath to 0-5 °C.
- **Addition of Reducing Agent:** Slowly add sodium borohydride ($NaBH_4$) (0.3-0.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C. A vigorous bubbling may be observed.^[7]

- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes and then at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases. This step neutralizes the excess NaBH_4 and hydrolyzes the borate ester intermediate.
- **Work-up:** Transfer the reaction mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). Shake the funnel and allow the layers to separate.
- **Extraction:** Extract the aqueous layer two more times with the organic solvent.
- **Washing:** Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent using a rotary evaporator to obtain the crude **cycloheptanol**.



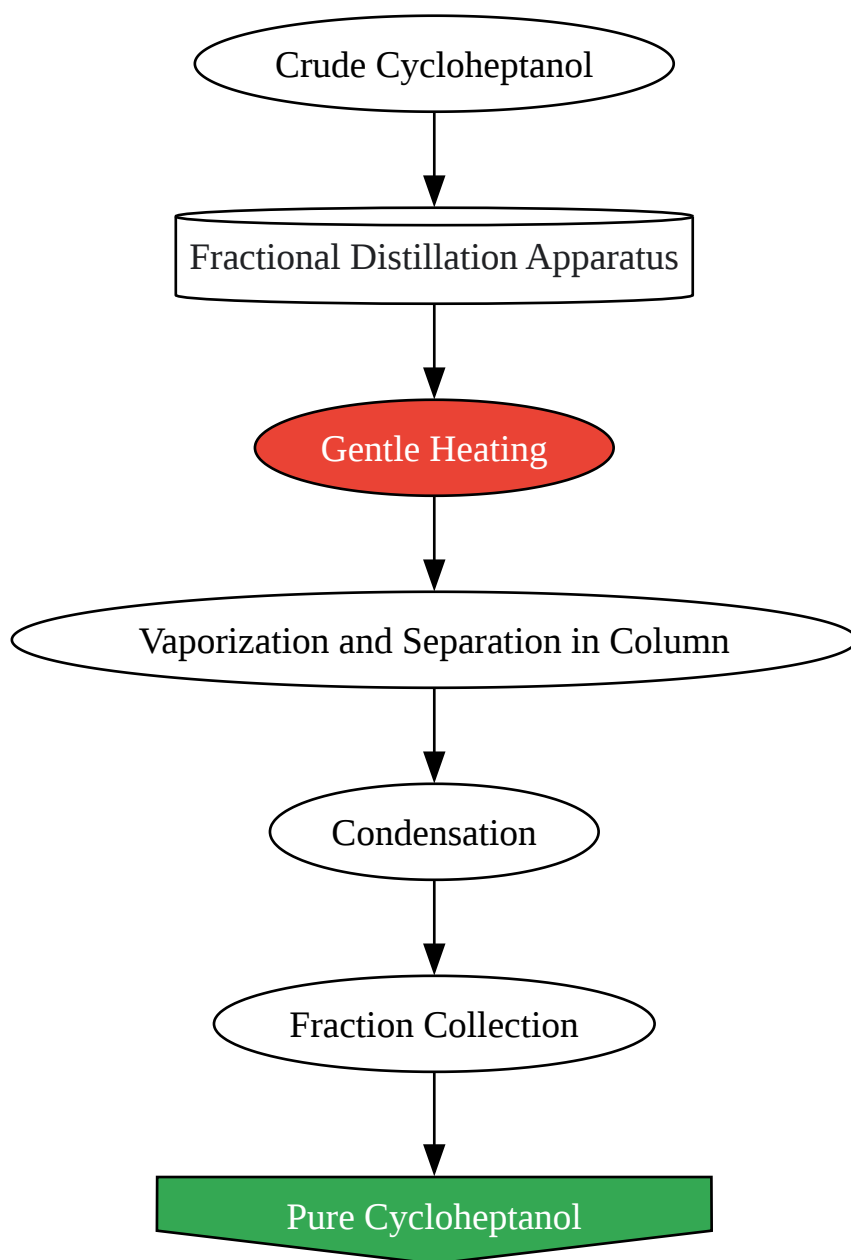
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Purification by Fractional Distillation

Crude **cycloheptanol** can be purified by fractional distillation to remove any unreacted starting material, solvent residues, and byproducts.^{[8][9]}

Experimental Procedure:

- **Apparatus Setup:** Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation adapter, and receiving flasks. Ensure all joints are properly sealed.
- **Charging the Flask:** Transfer the crude **cycloheptanol** to the distillation flask and add a few boiling chips or a magnetic stir bar.
- **Heating:** Gently heat the distillation flask using a heating mantle. The heating rate should be controlled to allow for a slow and steady distillation.
- **Fraction Collection:** As the vapor rises through the fractionating column, a temperature gradient will be established.^[10] Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of **cycloheptanol** (approximately 185 °C at atmospheric pressure). Lower boiling impurities will distill first and should be collected in a separate flask.
- **Completion:** Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
- **Product Characterization:** The purity of the collected **cycloheptanol** can be assessed by gas chromatography (GC) and the spectroscopic methods described above.



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Reactivity and Potential Applications in Drug Development

Cycloheptanol undergoes typical reactions of a secondary alcohol. Common transformations include oxidation to cycloheptanone, esterification with carboxylic acids or their derivatives, and ether formation.

While **cycloheptanol** itself is not a known therapeutic agent, the cycloheptyl moiety is of interest in medicinal chemistry. The incorporation of small, saturated carbocyclic rings like cycloheptane can be a valuable strategy in drug design. These groups can influence a molecule's lipophilicity, metabolic stability, and conformational rigidity, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

The cyclohexyl group, a close structural analog, is found in numerous approved drugs, where it often serves as a bioisostere for a phenyl ring or a tert-butyl group.^[11] For instance, in some contexts, replacing a flat aromatic ring with a three-dimensional cycloalkyl group can lead to improved binding interactions with a biological target. Similarly, a cycloalkyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

Although less common than the cyclohexane ring, the cycloheptyl group can be explored for similar purposes in drug discovery programs. Its larger and more flexible ring system compared to cyclohexane may offer unique conformational advantages for binding to specific protein targets. The exploration of **cycloheptanol** and its derivatives as building blocks for the synthesis of novel bioactive molecules remains a viable area of research for the development of new therapeutics.

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